molecular formula C20H19N3O4 B609581 Nik smi1

Nik smi1

Cat. No.: B609581
M. Wt: 365.4 g/mol
InChI Key: LQSHXYHWYGKAMX-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Nik SMI1 is a potent and selective inhibitor of the NF-κB-inducing kinase (NIK) . NIK is a key kinase required for the activation of alternative NF-κB signaling pathways . It plays a crucial role in several fundamental cellular processes and is essential for B cell function and development .

Mode of Action

This compound inhibits NIK by preventing the kinase from catalyzing the hydrolysis of ATP to ADP . This inhibition disrupts the non-canonical NF-κB signaling pathway . In response to certain signals and ligands, such as CD40, BAFF, and lymphotoxin-β activation, NIK protein stabilization and subsequent NF-κB activation is achieved . This compound selectively inhibits this process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the non-canonical NF-κB signaling pathway . This pathway can be activated upon stimulation of a subset of upstream activators, including the BAFF receptor (BAFF-R), CD40, receptor activator of NF-κB (RANK), or the lymphotoxin beta receptor (LT-βR) . This compound selectively inhibits the activation of this pathway, thereby affecting the downstream effects associated with these receptors .

Result of Action

The inhibition of NIK by this compound results in the disruption of non-canonical NF-κB signaling, which in turn affects several cellular processes. For instance, this compound has been shown to inhibit BAFF-induced B cell survival in vitro . It also reduces splenic marginal zone B cells in vivo .

Safety and Hazards

NIK SMI1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: NIK-SMI1 is synthesized through a series of chemical reactions involving the coupling of specific intermediates. The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of NIK-SMI1 involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Properties

IUPAC Name

6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSHXYHWYGKAMX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nik smi1
Reactant of Route 2
Reactant of Route 2
Nik smi1
Reactant of Route 3
Nik smi1
Reactant of Route 4
Reactant of Route 4
Nik smi1
Reactant of Route 5
Reactant of Route 5
Nik smi1
Reactant of Route 6
Reactant of Route 6
Nik smi1
Customer
Q & A

Q1: How does NIK SMI1 interact with its target and what are the downstream effects?

A1: this compound binds directly to NIK, inhibiting its kinase activity. [, ] This prevents the phosphorylation and processing of p100, a precursor protein, into the active p52 subunit of the non-canonical NF-κB transcription factor. [, ] Consequently, the nuclear translocation of p52 and its transcriptional activity are reduced, leading to the downregulation of genes involved in inflammation and immune response. [, ] For instance, this compound suppressed RANKL-stimulated non-canonical NF-κB signaling and reduced the expression of osteoclast-specific genes, leading to attenuated periodontitis progression. []

Q2: What is the impact of this compound on B cell function?

A2: Research suggests this compound can inhibit the proliferation of B cells and reduce their production of IgA and sCD40L. [] This effect is linked to the suppression of non-canonical NF-κB activation in B cells, highlighting the role of this pathway in B cell activation and antibody production. []

Q3: Has this compound shown any potential in treating specific diseases?

A3: While research is ongoing, studies suggest potential applications for this compound in treating inflammatory and autoimmune diseases. For example, in a mouse model, this compound administration attenuated the progression of periodontitis, an inflammatory disease affecting the gums. [] Additionally, its ability to alleviate symptoms of immunoglobulin A nephropathy in mice by suppressing platelet-mediated non-canonical NF-κB activation in B cells presents another promising avenue. []

Q4: What are the limitations of the current research on this compound?

A5: The provided research primarily focuses on pre-clinical studies, with limited data available from clinical trials in humans. Therefore, further research is necessary to assess the safety, efficacy, and long-term effects of this compound in humans. [, , ] Additionally, more research is needed to fully elucidate the detailed pharmacokinetic and pharmacodynamic properties of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.